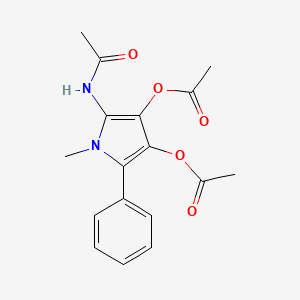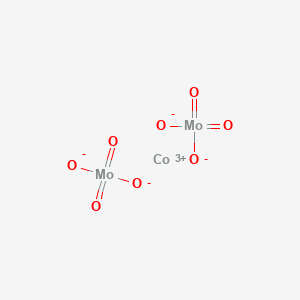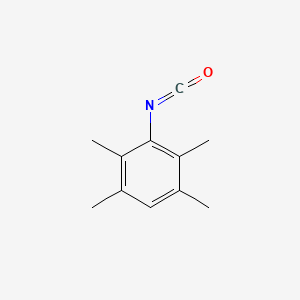
Durene isocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isocyanato-1,2,4,5-tetramethylbenzene is an organic compound with the molecular formula C11H13NO. It is a derivative of tetramethylbenzene, where one of the hydrogen atoms is replaced by an isocyanate group (-N=C=O). This compound is known for its reactivity and is used in various chemical synthesis processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-isocyanato-1,2,4,5-tetramethylbenzene typically involves the reaction of 1,2,4,5-tetramethylbenzene with phosgene (COCl2) in the presence of a catalyst. The reaction proceeds as follows:
Starting Material: 1,2,4,5-tetramethylbenzene
Reagent: Phosgene (COCl2)
Catalyst: A suitable base such as triethylamine
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the isocyanate group.
Industrial Production Methods
In an industrial setting, the production of 3-isocyanato-1,2,4,5-tetramethylbenzene follows a similar synthetic route but on a larger scale. The process involves:
Large-scale Reactors: To handle the increased volume of reactants.
Continuous Flow Systems: To ensure consistent production and quality control.
Safety Measures: Due to the use of phosgene, which is highly toxic, stringent safety protocols are followed.
Analyse Des Réactions Chimiques
Types of Reactions
3-Isocyanato-1,2,4,5-tetramethylbenzene undergoes various types of chemical reactions, including:
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Substitution Reactions: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Such as dibutyltin dilaurate, are often used to accelerate the reactions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed through polymerization reactions.
Applications De Recherche Scientifique
3-Isocyanato-1,2,4,5-tetramethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-isocyanato-1,2,4,5-tetramethylbenzene involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and reacts readily with nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical synthesis processes, including the formation of ureas, carbamates, and polyurethanes. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4,5-Tetramethylbenzene: The parent compound without the isocyanate group.
3-Isocyanato-1,2,4,5-tetramethylbenzene: The compound of interest.
3-Isocyanato-1,2,4,5-trimethylbenzene: A similar compound with one less methyl group.
Uniqueness
3-Isocyanato-1,2,4,5-tetramethylbenzene is unique due to the presence of the isocyanate group, which imparts significant reactivity. This reactivity makes it valuable in various chemical synthesis processes, particularly in the formation of polymers and specialty chemicals .
Propriétés
Numéro CAS |
58149-28-3 |
|---|---|
Formule moléculaire |
C11H13NO |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
3-isocyanato-1,2,4,5-tetramethylbenzene |
InChI |
InChI=1S/C11H13NO/c1-7-5-8(2)10(4)11(9(7)3)12-6-13/h5H,1-4H3 |
Clé InChI |
QSABNASXRYPSQC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)N=C=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-Dimethyl-14-phenylsulfanyl-8-oxa-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),10,12-tetraene-3,5-dione](/img/structure/B13805690.png)
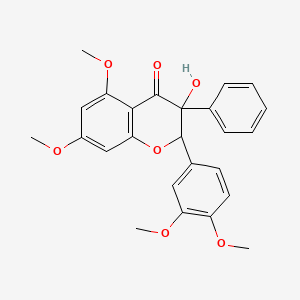
![2-[(8-chloro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(2,6-dimethylpiperidin-1-yl)ethanone](/img/structure/B13805704.png)
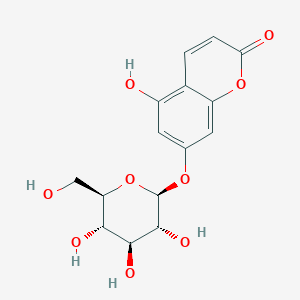
![(8R,9S,10S,13S,14S)-10-[dideuterio(hydroxy)methyl]-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13805721.png)
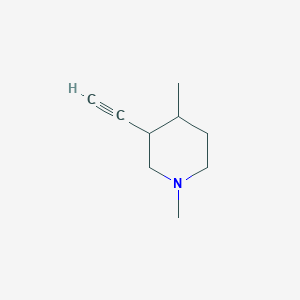
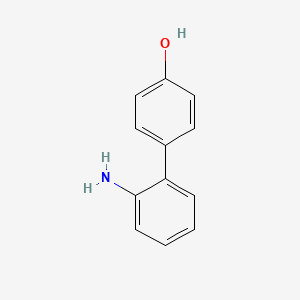
![N-{2-[(Dimethylamino)methyl]-6-methylphenyl}acetamide](/img/structure/B13805745.png)
![4-[[8-benzyl-3-hydroxy-6-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-2-yl](113C)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13805746.png)
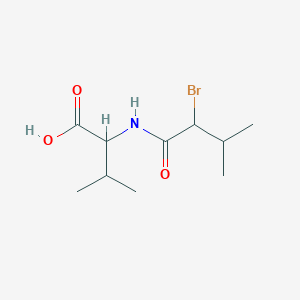
![(1S,5R)-N-ethyl-6-oxabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B13805754.png)
